Cas no 1897017-39-8 (2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol)

2-(5-Amino-1,2-oxazol-3-yl)-6-methoxyphenol is a heterocyclic compound featuring an aminoxazole core linked to a methoxyphenol moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both amino and phenolic functional groups enhances its versatility as an intermediate in organic synthesis, enabling further derivatization. The methoxy group contributes to stability and modulates electronic properties, while the oxazole ring offers a rigid scaffold for molecular design. Its well-defined chemical properties make it suitable for research in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol structure
1897017-39-8 structure
Product Name:2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol
CAS No:1897017-39-8
MF:C10H10N2O3
MW:206.198002338409
CID:5997050
PubChem ID:136998674
Update Time:2025-05-20

2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol
    • 1897017-39-8
    • EN300-1795897
    • Inchi: 1S/C10H10N2O3/c1-14-8-4-2-3-6(10(8)13)7-5-9(11)15-12-7/h2-5,13H,11H2,1H3
    • InChI Key: QCDJVMNOIFAMPY-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1O)C1C=C(N)ON=1

Computed Properties

  • Exact Mass: 206.06914219g/mol
  • Monoisotopic Mass: 206.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 81.5Ų

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2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol Related Literature

Additional information on 2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol

2-(5-Amino-1,2-Oxazol-3-Yl)-6-Methoxyphenol: A Comprehensive Overview

CAS No. 1897017-39-8, commonly referred to as 2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and material science. The molecule combines an oxazole ring, an amino group, and a methoxyphenol moiety, making it a versatile building block for various chemical reactions.

The oxazole ring in 2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol is a key structural element that contributes to its reactivity and stability. Oxazole derivatives are known for their ability to participate in diverse chemical transformations, including nucleophilic aromatic substitutions and cycloaddition reactions. Recent studies have highlighted the potential of this compound as a precursor for synthesizing bioactive molecules with anti-inflammatory and antioxidant properties.

In terms of synthesis, 2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol can be prepared through a variety of methods, including condensation reactions involving aldehydes or ketones with appropriate amino compounds. One notable approach involves the reaction of 5-amino-o-xylene with hydroxylamine hydrochloride under specific conditions to form the oxazole ring. The presence of the methoxy group at the 6-position of the phenolic ring enhances the compound's solubility and bioavailability, making it an attractive candidate for pharmaceutical applications.

The latest research on CAS No. 1897017-39-8 has focused on its role in developing novel therapeutic agents. For instance, studies have demonstrated that this compound exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases such as Alzheimer's disease. Additionally, its ability to scavenge free radicals suggests potential applications in antioxidant therapies.

In the context of material science, 2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol has been explored as a component in advanced materials such as conductive polymers and sensors. Its unique electronic properties make it a promising candidate for enhancing the performance of these materials in various technological applications.

The compound's structural versatility also makes it an ideal substrate for further functionalization. By modifying the amino or methoxy groups, chemists can tailor the compound's properties to suit specific needs. For example, introducing additional functional groups can enhance its binding affinity to biological targets or improve its stability under harsh conditions.

In conclusion, CAS No. 1897017-39-8, or 2-(5-amino-1,2-oxazol-3-yl)-6-methoxyphenol, is a multifaceted compound with immense potential across multiple disciplines. Its unique structure, reactivity, and bioactivity make it a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in the development of innovative solutions in chemistry and beyond.

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